N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as the reaction medium . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction could produce pyrazole amines.
Scientific Research Applications
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For instance, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme (AMO) in nitrifying bacteria, inhibiting the first step of NH4+ oxidation . This inhibition is thought to be mediated by the compound’s ability to chelate metal ions required for enzyme activity.
Comparison with Similar Compounds
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives such as:
3,4-dimethylpyrazole phosphate (DMPP): Another nitrification inhibitor with similar applications in agriculture.
2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid (DMPSA): Also used as a nitrification inhibitor but requires conversion to DMP to be effective.
The uniqueness of this compound lies in its specific structural features and its effectiveness in various applications without the need for conversion.
Properties
Molecular Formula |
C10H16ClN5 |
---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-4-13-15(3)10(8)6-11-9-5-12-14(2)7-9;/h4-5,7,11H,6H2,1-3H3;1H |
InChI Key |
HHBBHQKXVQPQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
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